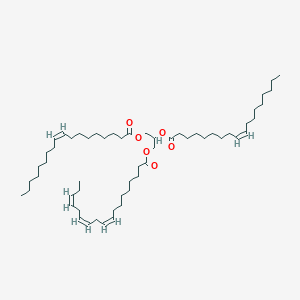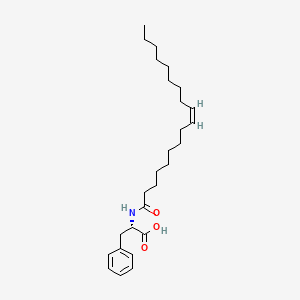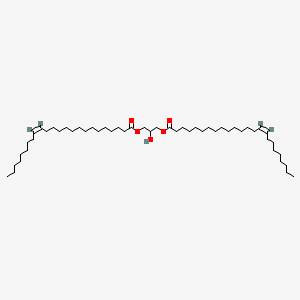![molecular formula C56H104O6 B3026141 (9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester
Descripción general
Descripción
“(9Z)-9-octadecenoic acid, 1,1’-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester” is a chemical compound with the molecular formula C49H90O6 . It is also known by other names such as [3-decanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate, TG 10:0_18:1_18:1, and 1,2-dioleoyl-3-decanoyl-rac-glycerol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C49H90O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-15-12-9-6-3)55-49(52)43-40-37-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h22-25,46H,4-21,26-45H2,1-3H3/b24-22-,25-23- . The compound has a molecular weight of 775.2 g/mol . It has 46 rotatable bonds, which indicates a high degree of flexibility .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 775.2 g/mol . It has a XLogP3-AA value of 19, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 78.9 Ų . The compound has a heavy atom count of 55 .
Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
- Synthesis of Estolide Esters : The synthesis of estolide esters, including those from oleic acid (cis-9-octadecenoic acid), involves esterification with various alcohols and diols. This process yields higher-formula mass estolide esters, which are evaluated for potential industrial applications due to their pour points and viscosities (Rogers E. Harry-O’kuru, T. Isbell, D. Weisleder, 2001).
Bioactivity and Potential in Cancer Research
- Cytotoxic Compounds from Amanita Spissacea : Isolated compounds from Amanita spissacea, including derivatives of (9Z)-9-octadecenoic acid, have shown potent cytotoxic activity in human lung cancer cell lines. This research suggests the potential of A. spissacea as a source for anticancer drug candidates (Hae Min So et al., 2019).
Chemoenzymatic Synthesis for Biochemical Applications
- Synthesis of ω-Hydroxynonanoic Acid and α,ω-Nonanedioic Acid : A chemoenzymatic method has been developed for synthesizing 9-hydroxynonanoic acid and 1,9-nonanedioic acid from oleic acid, employing various enzymes and chemical transformations. This process highlights the potential of (9Z)-9-octadecenoic acid in the creation of biochemically relevant compounds (Satish Koppireddi et al., 2016).
Enzymatic Synthesis for Bio-Lubricant Production
- Production of Bio-Lubricants : Enzymatic synthesis of bio-lubricants from (9Z)-octadecenoic acid with α-propylene glycol involves optimizing esterification conditions using lipolytic enzymes. This research explores bio-lubricant production options and their tribological properties (M. Gumbytė, R. Kreivaitis, T. Baležentis, 2015).
Metathesis Reactions for Industrial Chemicals
- Development of Organic Intermediates : Metathesis reactions of 9-octadecenoic acid and its esters have been explored to develop organic intermediates suitable for use in lubricants, plasticizers, cosmetics, and grease applications. This research provides insights into the potential industrial applications of these compounds (Yelchuri Vyshnavi, R. Prasad, M. Karuna, 2015).
Propiedades
IUPAC Name |
[2-heptadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H104O6/c1-4-7-10-13-16-19-22-25-28-31-33-36-39-42-45-48-54(57)60-51-53(62-56(59)50-47-44-41-38-35-30-27-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,53H,4-24,27,30-52H2,1-3H3/b28-25-,29-26- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKBEUDLRYYUNS-RZEXXKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![eicosanoic acid 3-[(1-oxohexadecyl)oxy]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026058.png)
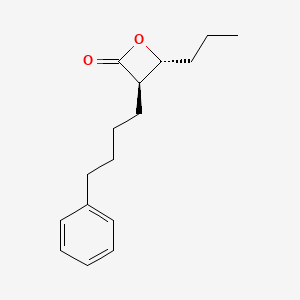
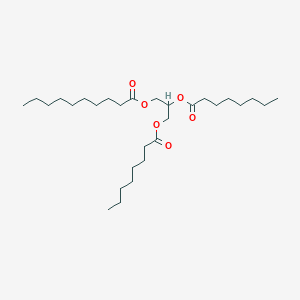
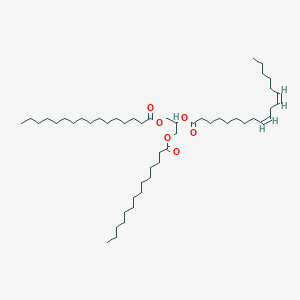
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026064.png)
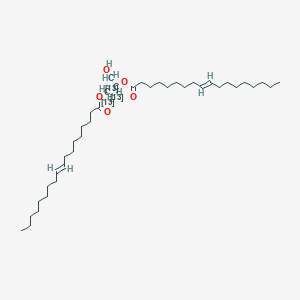
![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)

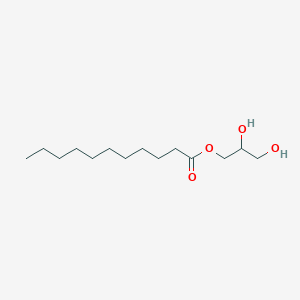
![9Z-octadecenoic acid 1,1'-[1-[[(1-oxododecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026072.png)
![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)
